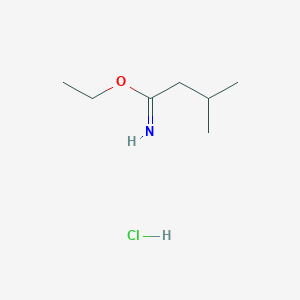Ethyl 3-methylbutanecarboximidate hydrochloride
CAS No.: 391605-42-8
Cat. No.: VC4188911
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 391605-42-8 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 |
| IUPAC Name | ethyl 3-methylbutanimidate;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-4-9-7(8)5-6(2)3;/h6,8H,4-5H2,1-3H3;1H |
| Standard InChI Key | JFVSYMXTFJYMEZ-UHFFFAOYSA-N |
| SMILES | CCOC(=N)CC(C)C.Cl |
Introduction
Chemical Structure and Identification
Structural Features
-
IUPAC Name: Ethyl 3-methylbutanimidate hydrochloride
-
Key Functional Groups:
Spectroscopic Data
-
¹H NMR: Peaks corresponding to the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.5–4.0 ppm, quartet), methylbutyl chain (δ 0.9–1.1 ppm, multiplet), and imine proton (δ 8.2–8.5 ppm) .
-
IR: Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O) .
Synthesis
Pinner Reaction Mechanism
Ethyl 3-methylbutanecarboximidate hydrochloride is synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. The general steps are as follows :
-
Protonation: 3-Methylbutanenitrile reacts with anhydrous HCl to form a nitrilium ion.
-
Nucleophilic Attack: Ethanol attacks the electrophilic nitrilium carbon, yielding an imidate intermediate.
-
Salt Formation: The intermediate is stabilized as a hydrochloride salt .
Reaction Scheme:
Optimization Parameters
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 165.66 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Soluble in polar solvents (DMF, ethanol) | |
| Stability | Hygroscopic; store under inert gas |
Applications in Organic Synthesis
Amidination Reactions
Imidate hydrochlorides react with amines to form amidines, key intermediates in pharmaceutical synthesis. For example:
This reactivity is exploited in peptide coupling and agrochemical production .
Orthoester Formation
Excess alcohol converts imidates to orthoesters, useful as protecting groups for carbonyls :
Heterocycle Synthesis
Imidates serve as precursors for pyrimidines and triazines, leveraging their electrophilic nitrogens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume